molecular formula C17H17ClN6O2 B526592 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 308239-86-3

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

Cat. No.: B526592
CAS No.: 308239-86-3
M. Wt: 372.8 g/mol
InChI Key: JCYLWUVDHLVGER-UHFFFAOYSA-N
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Description

EVT 201 is a novel compound developed for the treatment of insomnia. It is a partial positive allosteric modulator of the gamma-aminobutyric acid type A receptor complex. This compound has shown promise in improving sleep quality and reducing wakefulness after sleep onset without significant residual effects .

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of partial positive allosteric modulators on the gamma-aminobutyric acid type A receptor.

    Biology: Investigated for its effects on sleep patterns and central nervous system function.

    Medicine: Developed as a treatment for insomnia, showing significant improvements in sleep quality and duration in clinical trials.

    Industry: Potential applications in the development of new sleep aids and treatments for sleep disorders

Preparation Methods

The synthesis of EVT 201 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. the compound is typically synthesized using standard organic chemistry techniques, including reactions such as nucleophilic substitution and condensation .

Chemical Reactions Analysis

EVT 201 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form metabolites.

    Reduction: EVT 201 can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically the oxidized, reduced, or substituted derivatives of EVT 201 .

Mechanism of Action

EVT 201 exerts its effects by modulating the gamma-aminobutyric acid type A receptor complex. As a partial positive allosteric modulator, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. This results in improved sleep onset and maintenance without significant residual effects. The compound selectively targets the alpha1 subtype of the benzodiazepine receptor, which is associated with sleep regulation .

Comparison with Similar Compounds

EVT 201 is unique compared to other sleep-promoting agents due to its partial agonist activity, which provides a differentiated pre-clinical profile. Similar compounds include:

EVT 201’s partial agonist activity and selective targeting make it a promising candidate for the treatment of insomnia with fewer side effects compared to traditional sleep aids.

Properties

EVT 201 is a partial positive allosteric modulator (pPAM) of the GABAA receptor complex and consequently works through a proven pathway in the treatment of insomnia. However, EVT 201’s partial agonist activity gives it a differentiated pre-clinical profile and mechanism of action compared to many currently marketed sleep-promoting agents.

CAS No.

308239-86-3

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.8 g/mol

IUPAC Name

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3

InChI Key

JCYLWUVDHLVGER-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EVT 201
EVT-201
EVT201

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.0 g 7-Chloro-3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-5-methyl-4,5-dihydro-imidazo-[1,5-a][1,4]benzodiazepin-6-one were suspended under stirring and argon atmosphere in 70 ml 1,4-dioxane and 25.7 ml dimethylamine (33% in ethanol) were added over 60 minutes. The reaction mixture was stirred one more hour at r.t. and then the solvents were removed under reduced pressure at 35° C. The residue was partitioned between 50 ml dichloromethane and 20 ml deionized water. The phases were separated and the organic phase was washed twice with 20 ml deionized water. The aqueous phases were extracted separately with the same portion of 25 ml dichloromethane, twice. The combined organic extracts were dried (Na2SO4) and the solvent was removed under reduced pressure. Crude product: 8.0 g as a light yellow foam.
Name
7-Chloro-3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-5-methyl-4,5-dihydro-imidazo-[1,5-a][1,4]benzodiazepin-6-one
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 2
Reactant of Route 2
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 3
Reactant of Route 3
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 4
Reactant of Route 4
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 5
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

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